1-Methoxy-2-(phenylethynyl)benzene
Overview
Description
1-Methoxy-2-(phenylethynyl)benzene is an organic compound with the molecular formula C15H12O It is also known by other names such as methoxydiphenylacetylene This compound is characterized by a methoxy group (-OCH3) attached to a benzene ring, which is further substituted with a phenylethynyl group (-C≡C-Ph)
Preparation Methods
1-Methoxy-2-(phenylethynyl)benzene can be synthesized through several synthetic routes. One common method involves the reaction of 1-bromo-2-methoxybenzene with phenylacetylene in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and requires a base like triethylamine to facilitate the coupling reaction. Industrial production methods may involve similar catalytic processes but on a larger scale, ensuring higher yields and purity of the final product .
Chemical Reactions Analysis
1-Methoxy-2-(phenylethynyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the triple bond into a double or single bond.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, where substituents like halogens or nitro groups can be introduced using reagents such as bromine or nitric acid.
Coupling Reactions: The phenylethynyl group can participate in coupling reactions, forming larger conjugated systems or polymers
Scientific Research Applications
1-Methoxy-2-(phenylethynyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds and polymers.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Industry: It finds applications in the production of advanced materials, such as conductive polymers and organic semiconductors
Mechanism of Action
The mechanism of action of 1-Methoxy-2-(phenylethynyl)benzene involves its interaction with molecular targets through its aromatic and alkyne functionalities. The compound can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions can influence various biochemical pathways, making it a valuable tool in medicinal chemistry and material science .
Comparison with Similar Compounds
1-Methoxy-2-(phenylethynyl)benzene can be compared with similar compounds such as:
1-Methoxy-4-(phenylethynyl)benzene: Similar structure but with the phenylethynyl group at the para position.
1-Methoxy-2-(phenylethenyl)benzene: Contains a double bond instead of a triple bond.
1-Methoxy-2-(phenylpropynyl)benzene: Has an additional carbon in the alkyne chain. These compounds share similar reactivity patterns but differ in their electronic and steric properties, which can influence their applications and interactions.
Properties
IUPAC Name |
1-methoxy-2-(2-phenylethynyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O/c1-16-15-10-6-5-9-14(15)12-11-13-7-3-2-4-8-13/h2-10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEROGCSJFZNHHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C#CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20448066 | |
Record name | 1-methoxy-2-(phenylethynyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20448066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41398-67-8 | |
Record name | 1-methoxy-2-(phenylethynyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20448066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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